molecular formula C28H44O8 B12371589 (3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid CAS No. 94159-47-4

(3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid

Katalognummer: B12371589
CAS-Nummer: 94159-47-4
Molekulargewicht: 508.6 g/mol
InChI-Schlüssel: HCNXRYWFDFDKOR-LVLJDNOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a carboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biology, this compound is studied for its potential role in various biochemical pathways. It may act as a precursor to biologically active molecules or as a probe to study enzyme mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable for applications in pharmaceuticals, agrochemicals, and other sectors.

Wirkmechanismus

The mechanism of action of (3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3alpha,5beta,7alpha,12beta)-3-(3-Carboxy-1-oxopropoxy)-7,12-dihydroxycholan-24-oic acid include other bile acids and their derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its relevance in scientific research make it a compound of significant interest.

Eigenschaften

CAS-Nummer

94159-47-4

Molekularformel

C28H44O8

Molekulargewicht

508.6 g/mol

IUPAC-Name

(4R)-4-[(3R,5R,7R,8R,9S,10S,12R,13R,14S,17R)-3-(3-carboxypropanoyloxy)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C28H44O8/c1-15(4-7-23(31)32)18-5-6-19-26-20(14-22(30)28(18,19)3)27(2)11-10-17(12-16(27)13-21(26)29)36-25(35)9-8-24(33)34/h15-22,26,29-30H,4-14H2,1-3H3,(H,31,32)(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22-,26+,27+,28-/m1/s1

InChI-Schlüssel

HCNXRYWFDFDKOR-LVLJDNOQSA-N

Isomerische SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)CCC(=O)O)C)O)O)C

Kanonische SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)CCC(=O)O)C)O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.